molecular formula C30H27N3O10 B12418584 SN38 NHS ester

SN38 NHS ester

Cat. No.: B12418584
M. Wt: 589.5 g/mol
InChI Key: QHTNUJULDWEFJN-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN38 NHS ester is a derivative of 7-ethyl-10-hydroxycamptothecin (SN38), which is the active metabolite of the chemotherapy drug irinotecan. SN38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. The NHS ester form of SN38 is used to facilitate the conjugation of SN38 to other molecules, such as antibodies, for targeted drug delivery .

Preparation Methods

The preparation of SN38 NHS ester involves the reaction of SN38 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

SN38 NHS ester undergoes various chemical reactions, primarily involving the NHS ester group. These reactions include:

Comparison with Similar Compounds

Properties

Molecular Formula

C30H27N3O10

Molecular Weight

589.5 g/mol

IUPAC Name

1-O-[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate

InChI

InChI=1S/C30H27N3O10/c1-3-16-17-11-15(34)5-6-21(17)31-27-18(16)13-32-22(27)12-20-19(28(32)39)14-41-29(40)30(20,4-2)42-25(37)9-10-26(38)43-33-23(35)7-8-24(33)36/h5-6,11-12,34H,3-4,7-10,13-14H2,1-2H3/t30-/m0/s1

InChI Key

QHTNUJULDWEFJN-PMERELPUSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O

Origin of Product

United States

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